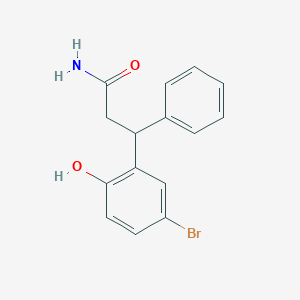![molecular formula C15H19FN2O2S B15001918 3-[(4-fluorophenyl)sulfonyl]-1-isopropyl-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B15001918.png)
3-[(4-fluorophenyl)sulfonyl]-1-isopropyl-4,5-dimethyl-1H-pyrrol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-fluorophenyl)sulfonyl]-1-isopropyl-4,5-dimethyl-1H-pyrrol-2-amine is a synthetic organic compound that belongs to the class of sulfonyl amines This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)sulfonyl]-1-isopropyl-4,5-dimethyl-1H-pyrrol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.
Final Assembly: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-fluorophenyl)sulfonyl]-1-isopropyl-4,5-dimethyl-1H-pyrrol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-[(4-fluorophenyl)sulfonyl]-1-isopropyl-4,5-dimethyl-1H-pyrrol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(4-fluorophenyl)sulfonyl]-1-isopropyl-4,5-dimethyl-1H-pyrrol-2-amine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to its targets, while the pyrrole ring contributes to its overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-fluorophenyl)-3-((4-fluorophenyl)sulfonyl)-1-propanone
- 4-fluorophenylsulfonylacetonitrile
- 1-(4-fluorophenylsulfonyl)piperidine
Uniqueness
3-[(4-fluorophenyl)sulfonyl]-1-isopropyl-4,5-dimethyl-1H-pyrrol-2-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H19FN2O2S |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-amine |
InChI |
InChI=1S/C15H19FN2O2S/c1-9(2)18-11(4)10(3)14(15(18)17)21(19,20)13-7-5-12(16)6-8-13/h5-9H,17H2,1-4H3 |
Clé InChI |
VZPUOHFADBLJGK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)N)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-3-methyl-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide](/img/structure/B15001840.png)
![7-(3-fluorophenyl)-1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B15001849.png)
![(3Z)-1-(4-chlorobenzyl)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15001852.png)
![7-[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15001861.png)
![Methyl 4-(2,5-dimethylphenyl)-6-{[(4-methylphenyl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15001865.png)
![methyl [7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B15001871.png)

![N-{2-[({3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B15001889.png)
![N-(2-methyl-1,3-benzothiazol-6-yl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B15001897.png)
![Ethyl 4-({[3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B15001898.png)
![N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide](/img/structure/B15001905.png)
![2-[4-(morpholin-4-ylsulfonyl)phenoxy]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide](/img/structure/B15001911.png)
![4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(dimethylamino)-5-(dimethylsulfamoyl)benzamide](/img/structure/B15001925.png)
![2-{3-[(E)-2-(2-chlorophenyl)ethenyl]-1-methyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B15001927.png)
